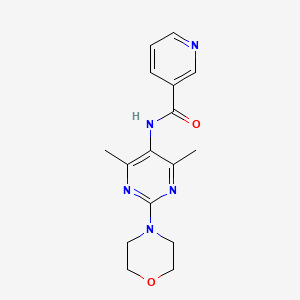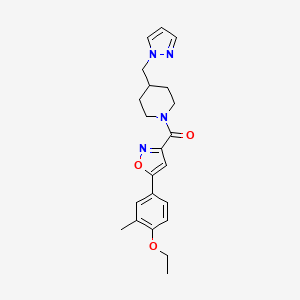
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. The compound you mentioned contains several functional groups, including a pyrazole ring, a piperidine ring, and an isoxazole ring.
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield of the process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound. This can be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include studying its reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.
Please note that without specific information on the compound, these are general descriptions of what each type of analysis could involve. For detailed information, specific studies on the compound would need to be consulted.
Eigenschaften
IUPAC Name |
[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNSBUQSQDFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

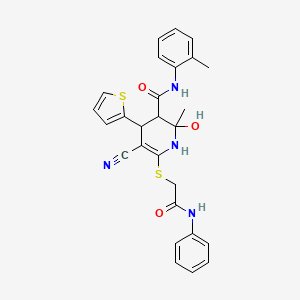
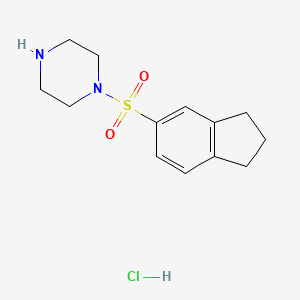
![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)
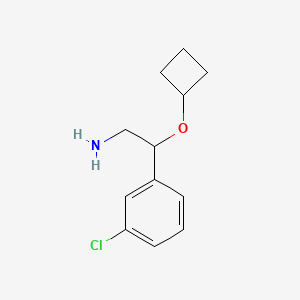
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
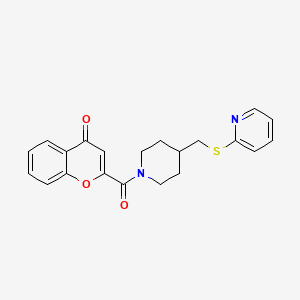
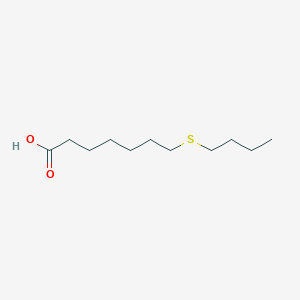
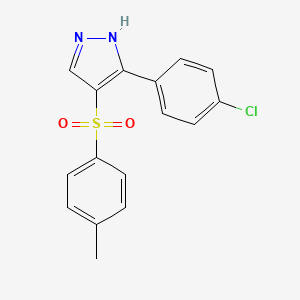
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
